molecular formula C7H9FN2 B1443594 5-Fluoro-N,N-dimethylpyridin-2-amine CAS No. 1420961-53-0

5-Fluoro-N,N-dimethylpyridin-2-amine

Cat. No.: B1443594
CAS No.: 1420961-53-0
M. Wt: 140.16 g/mol
InChI Key: UFXKBIYOMZQDHO-UHFFFAOYSA-N
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Properties

IUPAC Name

5-fluoro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXKBIYOMZQDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. CDK9 Inhibition:
5-Fluoro-N,N-dimethylpyridin-2-amine derivatives have been identified as effective inhibitors of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in regulating transcription and cell cycle progression. Inhibition of this kinase can lead to reduced transcriptional activity of RNA polymerase II, which is beneficial in treating hyper-proliferative disorders, including various cancers. Specifically, compounds containing this moiety have shown promise against tumors with high levels of anti-apoptotic proteins, making them potential candidates for cancer therapies targeting apoptosis pathways .

2. Antiviral Activity:
Research indicates that derivatives of this compound may also exhibit antiviral properties. The inhibition of CDK9 has implications for the treatment of virally induced diseases by reducing viral transcription and replication, thereby offering a dual therapeutic approach for both cancer and viral infections .

Synthesis and Catalysis

1. Synthesis of Indoles:
The compound has been utilized as a catalyst in the synthesis of indoles through ionic liquid systems. The incorporation of this compound into ionic liquids has demonstrated enhanced catalytic activity, facilitating reactions that yield indole derivatives with good to moderate yields. This application showcases its utility beyond medicinal chemistry into synthetic organic chemistry .

2. Building Block for Complex Molecules:
this compound serves as a building block in the synthesis of more complex molecules, particularly those aimed at developing new pharmaceuticals. Its structural features allow for modifications that can lead to novel compounds with tailored biological activities .

Case Studies

Study Focus Findings
US9770445B2 CDK9 InhibitorsIdentified this compound derivatives as selective inhibitors of CDK9, showing potential for treating hyper-proliferative disorders .
Synthesis Research Indole SynthesisDemonstrated the effectiveness of this compound in ionic liquid catalysis for indole production, achieving yields between 48% to 78% .
Antiviral Studies Viral InfectionsExplored the compound's ability to inhibit viral transcription via CDK9 inhibition, suggesting a dual role in cancer and viral therapy .

Biological Activity

5-Fluoro-N,N-dimethylpyridin-2-amine (FDMPA) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of FDMPA, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

FDMPA is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, which significantly alters its electronic properties and, consequently, its biological interactions. Its molecular formula is C₆H₈FN₂, with a molecular weight of 126.14 g/mol. The synthesis of FDMPA can be achieved through various methods, including nucleophilic substitution reactions involving N,N-dimethylpyridin-2-amine and fluorinating agents.

The biological activity of FDMPA is influenced by its ability to interact with various biological macromolecules. Studies have indicated that fluorinated compounds often exhibit enhanced binding affinities due to the electronegative nature of fluorine, which can stabilize interactions with target proteins or enzymes.

  • Antiparasitic Activity : FDMPA has shown potential in inhibiting growth in Plasmodium falciparum, the causative agent of malaria. Its mechanism involves selective inhibition of specific protein kinases that are crucial for parasite survival. For example, compounds structurally related to FDMPA exhibited significant inhibitory activity against PKG (Protein Kinase G) in P. falciparum, indicating a possible therapeutic pathway for malaria treatment .
  • Anticancer Properties : Research has demonstrated that FDMPA derivatives can inhibit the growth of various cancer cell lines. In particular, studies focusing on the inhibition of embryonic ectoderm development (EED) have highlighted that fluorinated analogs can effectively bind to EED with low IC₅₀ values, demonstrating their potential as anticancer agents .
  • Cytotoxicity : The cytotoxic effects of FDMPA have been evaluated in several cancer models, showing promising results in terms of selective toxicity towards tumor cells while sparing normal cells. For instance, derivatives showed cytostatic effects comparable to established chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ (μM)Mechanism of Action
AntiparasiticPlasmodium falciparum0.19Inhibition of Protein Kinase G
AnticancerKARPAS422 (cancer cell line)12Binding to EED
CytotoxicityL5178Y (murine leukemia cells)0.15Induction of apoptosis

Case Study 1: Antiparasitic Efficacy

In a study investigating the antiparasitic properties of FDMPA derivatives, researchers found that specific modifications at the 5-position significantly enhanced efficacy against P. falciparum. The most potent derivative exhibited an IC₅₀ value significantly lower than that of traditional antimalarials, suggesting a novel approach to malaria treatment .

Case Study 2: Cancer Cell Growth Inhibition

Another study focused on the growth inhibition of KARPAS422 cells by FDMPA derivatives. The results indicated that these compounds could inhibit cell proliferation effectively at low concentrations, supporting their potential as anticancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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